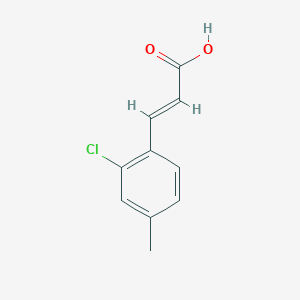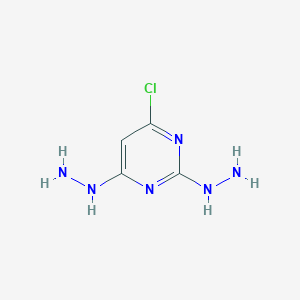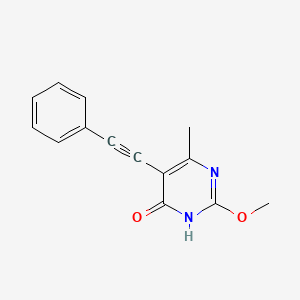
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the phenylethynyl group: This step might involve a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrimidinone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and a base, and methoxylation using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions might target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: Nucleophilic substitution reactions could occur at the methoxy or phenylethynyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could produce various functionalized derivatives.
科学研究应用
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the phenylethynyl group, potentially altering its biological activity.
5-Phenylethynylpyrimidin-4(1H)-one: Lacks the methoxy and methyl groups, which might affect its solubility and reactivity.
2-Methoxy-5-(phenylethynyl)pyrimidin-4(1H)-one: Similar structure but without the methyl group, possibly leading to different chemical properties.
Uniqueness
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and phenylethynyl groups can provide a balance of hydrophilic and hydrophobic properties, potentially enhancing its interactions with biological targets.
属性
CAS 编号 |
649558-76-9 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
2-methoxy-4-methyl-5-(2-phenylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-12(13(17)16-14(15-10)18-2)9-8-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,15,16,17) |
InChI 键 |
MOLWAJYKFZGVGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)OC)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


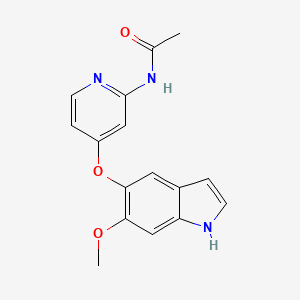
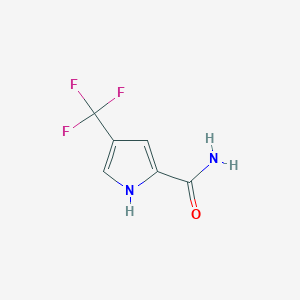
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
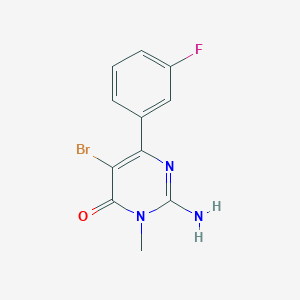
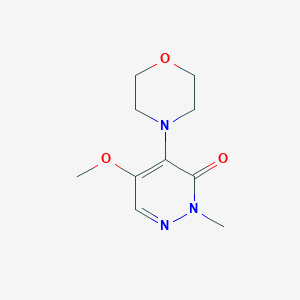
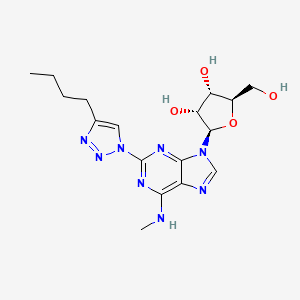
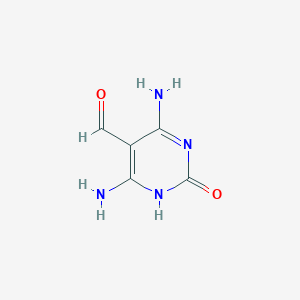
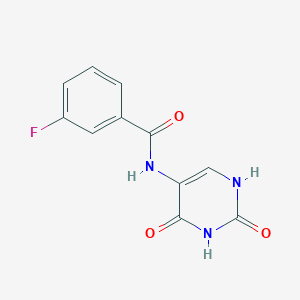
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
